1-Propyl-1H-pyrazole-4,5-diamine
Description
Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry Research
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. wipo.intgoogle.com Its derivatives are a class of compounds that have garnered immense interest for over a century due to their broad spectrum of biological activities and diverse applications. researchgate.netnih.gov In medicinal chemistry, the pyrazole scaffold is considered a "pharmacologically important active scaffold" and is a core component of numerous established drugs. nih.govmdpi.com
The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide array of derivatives with significant therapeutic potential. wipo.intepo.org These compounds have demonstrated a remarkable range of pharmacological properties, as detailed in the table below.
| Biological Activity of Pyrazole Derivatives |
| Anti-inflammatory mdpi.com |
| Analgesic researchgate.net |
| Anticancer epo.org |
| Antimicrobial mdpi.com |
| Antiviral nih.gov |
| Antidepressant nih.gov |
| Antioxidant researchgate.net |
| Anticonvulsant mdpi.com |
| Antitubercular researchgate.net |
| Herbicidal & Insecticidal researchgate.net |
The success of drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity drug), and Difenamizole (an analgesic) underscores the therapeutic importance of the pyrazole moiety and solidifies its status as a critical building block in drug discovery. nih.govmdpi.com This has spurred continuous research into the synthesis and biological evaluation of novel pyrazole-based compounds. wipo.int
Overview of Aminopyrazole Derivatives as Privileged Scaffolds in Chemical Synthesis
Within the large family of pyrazole derivatives, aminopyrazoles represent a particularly important and versatile class. They are often referred to as "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel bioactive agents. ntnu.edu.tw The position of the amino group on the pyrazole ring—at C3, C4, or C5—influences the molecule's properties and reactivity. beilstein-journals.org
These compounds are not only biologically active in their own right but also serve as crucial synthons, or building blocks, for the creation of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The amino group provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries. acs.org
Research has highlighted the role of aminopyrazoles in various therapeutic areas, with a significant focus on their application as:
Kinase inhibitors: Many aminopyrazole derivatives have been investigated for their ability to inhibit protein kinases, which are crucial targets in cancer therapy. ntnu.edu.twacs.org
Anticancer agents: The scaffold is a common feature in molecules designed for antimitotic and anti-proliferative activity. mdpi.com
Anti-inflammatory agents: Certain aminopyrazoles have shown potent anti-inflammatory properties. beilstein-journals.org
Antibacterial agents: The 5-aminopyrazole core is found in compounds with a broad spectrum of antibacterial activity. nih.gov
The adaptability of the aminopyrazole framework makes it a cornerstone for the synthesis of new chemical entities with potential therapeutic value. researchgate.net
Positioning of 1-Propyl-1H-pyrazole-4,5-diamine in the Context of Substituted Pyrazole Diamines
This compound belongs to the specific subclass of 1-substituted 4,5-diaminopyrazoles. This class of compounds is distinguished by having two amino groups at adjacent positions (C4 and C5) and an alkyl group, in this case, a propyl group, at the N1 position of the pyrazole ring.
While research on the specific biological activities of this compound is not extensively published, the significance of the broader class of 1-alkyl-4,5-diaminopyrazoles is well-documented, primarily as crucial synthetic intermediates. google.com Patents reveal that these compounds are especially useful as "primary intermediates" or developers in the formulation of oxidative hair dyes. wipo.intgoogle.com In this application, they react with various couplers in the presence of an oxidizing agent to produce a wide palette of colors for keratinous fibers. google.com
The synthesis of 1-substituted 4,5-diaminopyrazoles has been approached through various methods. A common route involves the nitrosation of a 5-aminopyrazole to form a 4-nitroso intermediate, followed by reduction to yield the 4,5-diamine. researchgate.net Another patented process involves coupling a 5-amino-1-(substituted)pyrazole with an aromatic diazonium compound, followed by catalytic hydrogenation. google.com The resulting 4,5-diaminopyrazoles are valuable because the vicinal diamine functionality is a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines, through condensation with 1,2-dicarbonyl compounds like glyoxal (B1671930). ntnu.edu.twresearchgate.net
Therefore, this compound is positioned not as an end-product with known pharmacological effects, but as a valuable molecular building block. Its significance lies in its utility in both industrial applications, such as the cosmetics industry, and in synthetic organic chemistry as a precursor for more complex heterocyclic structures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4/c1-2-3-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3 |
InChI Key |
ONFGLCWPFZSODG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)N)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Propyl 1h Pyrazole 4,5 Diamine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron-donating effects of the amino groups and the electron-withdrawing nature of the nitrogen atoms within the ring. This dual character dictates its behavior in various chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution, although it is less reactive than benzene (B151609) due to the presence of the two nitrogen atoms. However, the amino groups at the 4 and 5 positions of 1-Propyl-1H-pyrazole-4,5-diamine are strong activating groups, which increase the electron density of the pyrazole ring and facilitate electrophilic attack.
Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur on the carbon atoms of the pyrazole ring. The position of substitution is directed by the combined electronic effects of the propyl group at the N1 position and the diamine functionality. For instance, Vilsmeier-Haack reactions on substituted pyrazoles are known to yield 4-formylpyrazole derivatives. encyclopedia.pub
| Reaction Type | Reagents | Expected Product |
| Bromination | NBS (N-Bromosuccinimide) | Brominated pyrazole derivative |
| Nitration | HNO₃/H₂SO₄ | Nitrated pyrazole derivative |
| Formylation | POCl₃/DMF | 4-Formylpyrazole derivative |
Nucleophilic Aromatic Substitution on Activated Pyrazole Derivatives
While the electron-rich pyrazole ring of this compound is not inherently reactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. For example, the presence of nitro groups on the pyrazole ring can facilitate the displacement of a leaving group, such as a halogen, by a nucleophile. researchgate.net
The synthesis of various functionalized pyrazoles often involves the reaction of a halogenated pyrazole with a nucleophile. encyclopedia.pub For instance, polyfluoroarenes undergo SNAr reactions where a nucleophile attacks the electron-deficient aromatic core. mdpi.com In the context of this compound, if a derivative with a suitable leaving group were prepared, it could potentially undergo nucleophilic substitution.
Transformations Involving the 4,5-Diamine Functionality
The vicinal diamine groups on the pyrazole ring are key sites of reactivity, allowing for a variety of chemical transformations.
Oxidation Reactions of the Amino Groups
The primary amino groups of this compound can be oxidized. In the context of its use as a hair dye precursor, it undergoes oxidative coupling reactions. cir-safety.org When mixed with a developer (an oxidizing agent like hydrogen peroxide) and a coupler, the diamine is oxidized to a reactive intermediate that then reacts with the coupler to form the final dye molecule. cir-safety.org
Reduction Reactions and Amino Group Modifications
The amino groups can undergo various modifications. For instance, they can be acylated by reacting with acetic anhydride. nih.gov Reduction reactions involving the pyrazole ring or the amino groups are less common but can be achieved under specific conditions. For example, the reduction of a nitroso group at the 4-position of a 5-aminopyrazole derivative with stannous chloride or sodium dithionite (B78146) can yield the corresponding 4,5-diaminopyrazole. researchgate.net
| Reaction | Reagent | Product |
| Acetylation | Acetic Anhydride | Acetylated diamine derivative |
| Diazotization | Nitrous Acid | Diazonium salt |
Nucleophilic Substitution Reactions at the Diamine Sites
The amino groups of this compound are nucleophilic and can participate in various substitution reactions. They can react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates. For example, the reaction of 4,5-diaminopyrazoles with ethyl chloroformate leads to the formation of a 5-amino-4-ethoxycarbonylamino-pyrazole derivative, indicating that one amino group is more nucleophilic than the other. researchgate.net
Furthermore, these diamines are important precursors for the synthesis of fused heterocyclic systems. They can undergo cyclization reactions with various reagents to form pyrazolo-fused heterocycles like imidazo[4,5-c]pyrazoles and benzodiazepines. researchgate.net
| Reagent | Fused Heterocyclic Product |
| Ethyl Chloroformate | Imidazo[4,5-c]pyrazol-5-one |
| Glyoxal (B1671930) | Pyrazolo[2,3-d]pyrazine |
| Thiourea | Pyrazolo[4,5-d]pyrimidine |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The vicinal diamine functionality of this compound allows for the construction of fused six-membered rings, most notably pyrimidine (B1678525) rings, through reactions with 1,3-dielectrophilic species. This leads to the formation of important heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Formation of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4,5-diaminopyrazoles is a well-established synthetic route. This transformation involves the reaction of the diamine with a one-carbon electrophile, which can be an aldehyde, a carboxylic acid, or a derivative thereof. For instance, the cyclization of 1-substituted-4,5-diaminopyrazoles with reagents like formic acid or formamide (B127407) can yield the corresponding pyrazolo[3,4-d]pyrimidines.
While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of 1-alkyl-4,5-diaminopyrazoles suggests that it would readily undergo cyclization. For example, the reaction of a 1-alkyl-4,5-diaminopyrazole with an appropriate 1,3-dielectrophile, such as a β-ketoester or malonic acid derivative, would be expected to yield the corresponding 1-propyl-1H-pyrazolo[3,4-d]pyrimidine. The reaction typically proceeds through initial condensation of one of the amino groups with a carbonyl group of the electrophile, followed by intramolecular cyclization and dehydration.
A representative reaction scheme for the formation of a substituted 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is depicted below:
Table 1: Examples of Reagents for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Diaminopyrazoles
| Reagent | Resulting Substructure on Pyrimidine Ring |
| Formic acid | Unsubstituted at C4 |
| Urea | 4-oxo |
| Ethyl acetoacetate | 4-oxo-6-methyl |
| Diethyl malonate | 4,6-dioxo |
| Carbon disulfide | 4-thioxo |
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Compounds
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves a different mode of cyclization of aminopyrazoles. In this case, the N1 nitrogen of the pyrazole ring and the C5-amino group act as the nucleophilic centers that react with a 1,3-dielectrophile. Therefore, to synthesize a pyrazolo[1,5-a]pyrimidine from a 4,5-diaminopyrazole, a preliminary transformation would be necessary to generate a 5-aminopyrazole with a suitable substituent at the 4-position that can participate in the cyclization.
However, it is more common for pyrazolo[1,5-a]pyrimidines to be synthesized from 3-amino or 5-aminopyrazoles. The reaction of 5-aminopyrazoles with various 1,3-dicarbonyl compounds, β-ketoesters, or their equivalents is a widely used method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Given the structure of this compound, its direct conversion to a pyrazolo[1,5-a]pyrimidine would not follow the typical pathway. It is plausible that under specific conditions, one of the amino groups could be transformed into a different functional group that could then facilitate the desired cyclization, but such multi-step procedures are not commonly reported for this specific starting material.
Other Annulation Reactions with the Diamine Moiety
The versatile diamine moiety of this compound can also be utilized to construct other fused heterocyclic systems beyond pyrimidines. Reaction with 1,2-dicarbonyl compounds, such as glyoxal or diacetyl, can lead to the formation of pyrazolo[3,4-b]pyrazines.
The general reaction involves the condensation of the two amino groups with the two carbonyl groups of the 1,2-dicarbonyl compound to form the fused pyrazine (B50134) ring.
Furthermore, reaction with reagents like cyanogen (B1215507) bromide could potentially lead to the formation of imidazo[4,5-c]pyrazole (B1259334) derivatives, although such reactions would depend on the specific reaction conditions and the regioselectivity of the cyclization.
Mechanistic Pathways of Key Chemical Transformations
The mechanism of the formation of pyrazolo[3,4-d]pyrimidines from 4,5-diaminopyrazoles generally proceeds through a condensation-cyclization sequence.
In the case of the reaction with a β-ketoester, the more nucleophilic C5-amino group is proposed to initially attack one of the carbonyl groups of the ketoester, typically the more electrophilic ketone carbonyl, to form a hemiaminal intermediate. This is followed by the elimination of water to yield an enamine. Subsequent intramolecular cyclization occurs through the attack of the C4-amino group on the ester carbonyl. Finally, elimination of an alcohol molecule (from the ester group) leads to the formation of the aromatic pyrazolo[3,4-d]pyrimidine ring.
The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the pyrazole and the 1,3-dielectrophile, as well as the reaction conditions. For 1-alkyl-4,5-diaminopyrazoles, the electronic effect of the alkyl group is generally considered to be minimal in directing the regioselectivity of the cyclization.
For the formation of pyrazolo[3,4-b]pyrazines from 1,2-dicarbonyl compounds, the mechanism is a straightforward double condensation reaction. Each amino group reacts with one of the carbonyl groups to form two imine bonds, resulting in the fused pyrazine ring. The reaction is typically acid-catalyzed to facilitate the dehydration steps.
Due to the lack of specific studies on this compound, these mechanistic descriptions are based on the well-established reactivity of analogous 1-substituted-4,5-diaminopyrazoles. Further experimental and computational studies would be necessary to elucidate the precise mechanistic details and kinetic profiles for the reactions of the 1-propyl derivative.
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Detailed ¹H and ¹³C NMR data, which are crucial for mapping the proton and carbon framework of the molecule, are not available in the public domain for 1-Propyl-1H-pyrazole-4,5-diamine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Specific chemical shifts, coupling constants, and signal multiplicities for the propyl and pyrazole (B372694) ring protons of this compound have not been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The characteristic chemical shifts for the carbon atoms of the propyl chain and the pyrazole ring of this compound are not documented in available literature.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound, which would identify characteristic vibrational frequencies for its N-H (amine), C-N, C=C, and C-H bonds, has not been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific mass spectral data (e.g., from electron ionization or electrospray ionization) for this compound are not available.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular geometry in the solid state is unknown.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum for this compound, which would provide information about the electronic transitions within the molecule, has not been reported in the reviewed literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely used to determine the three-dimensional structure and electronic landscape of molecules.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and calculating electronic properties. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**(d) or 6-311+G(d,p)), are employed to determine the most stable conformation of the molecule. mdpi.comnih.govmdpi.com
For 1-Propyl-1H-pyrazole-4,5-diamine, a DFT study would likely reveal the preferred orientation of the propyl group relative to the pyrazole ring and the planarity of the pyrazole system. The electronic structure analysis would provide information on the distribution of electrons within the molecule, highlighting the electron-rich and electron-poor regions. This is crucial for understanding its reactivity and potential intermolecular interactions. Studies on related pyrazole derivatives have shown that the pyrazole ring itself is a robust conjugated structure. researchgate.net
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface.
For a molecule like this compound, an MEP analysis would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazole ring and the amino groups, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. mdpi.comnih.gov Conversely, the hydrogen atoms of the amino groups and the propyl chain would exhibit positive potential (electron-poor regions). Understanding the MEP is critical for predicting how the molecule might interact with a biological target, such as the active site of an enzyme. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the characterization of synthesized compounds. jocpr.com
Theoretical calculations of NMR chemical shifts for pyrazole derivatives have been performed and compared with experimental data. jocpr.com For this compound, computational prediction of its ¹H and ¹³C NMR spectra would provide expected chemical shift values for the protons and carbons of the propyl group, the pyrazole ring, and the amino groups. These predictions can be a useful reference for experimental chemists. For instance, in a related compound, 3-nitro-1-propyl-1H-pyrazole, the protons of the propyl group have been characterized by ¹H NMR. mdpi.com
Similarly, theoretical IR spectra can be calculated to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretching of the amino groups and the C-N stretching of the pyrazole ring.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein. These methods are instrumental in drug discovery for screening potential drug candidates. rsc.orgchemmethod.comtandfonline.com
In Silico Structure-Activity Relationship (SAR) Investigations
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. This helps in designing more potent and selective compounds.
For pyrazole derivatives, SAR studies have revealed key structural features that influence their biological activity. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, substitutions on the aryl ring were found to significantly impact their anti-biofilm activity. rsc.orgnih.govresearchgate.netdtu.dk The nature and position of substituents on the pyrazole ring are critical for the activity of various pyrazole-based compounds. dtu.dk
An in silico SAR study of this compound would involve generating a library of related compounds with modifications to the propyl group or substitutions on the pyrazole ring. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a predicted or experimentally determined biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. This model would then guide the design of new analogs with potentially improved activity.
Research on Derivatives and Analogs of 1 Propyl 1h Pyrazole 4,5 Diamine
Influence of Substitution Patterns on Chemical and Electronic Properties
The chemical and electronic characteristics of the 1-Propyl-1H-pyrazole-4,5-diamine scaffold are highly dependent on the nature and position of substituent groups. The pyrazole (B372694) ring itself is an aromatic heterocycle with two adjacent nitrogen atoms—one acidic (pyrrole-like) and one basic (pyridine-like). mdpi.com This structure is π-excessive, making it reactive toward electrophiles, particularly at the 4-position. chim.it
The introduction of substituents can significantly alter this reactivity. Electron-donating groups (EDGs) enhance the acidity of the pyrrole-like NH group and increase the ring's reactivity towards electrophiles. mdpi.comchim.it Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it more susceptible to nucleophilic attack, a reaction that is otherwise difficult for the pyrazole core. chim.it
Studies on analogous 3,5-diamino-1H-pyrazoles demonstrate how substitutions impact biological activity, which is a direct reflection of altered electronic properties. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the aryl ring was critical for activity, with the ortho-position yielding the best results. nih.gov Further functionalization of the N1-position of the pyrazole ring with various alkyl groups (methyl, benzyl, ethanol) led to a complete loss of activity, indicating that the electronic character and steric bulk at this site are crucial for molecular interactions. nih.gov
The table below summarizes findings on how different substitution patterns on a 3,5-diamino-1H-pyrazole core can affect its properties, based on research on analogous compounds.
| Substitution Site | Substituent Type | Observed Influence | Reference |
| Aryl ring at C4 | Electron-withdrawing (e.g., -F) | Position is critical; ortho-substitution showed highest activity. | nih.gov |
| Aryl ring at C4 | Electron-donating (e.g., -OCH3) | Generally lower activity compared to electron-withdrawing groups. | nih.gov |
| Pyrazole ring at N1 | Alkyl groups (e.g., -CH3, -benzyl) | Led to a complete loss of activity. | nih.gov |
| Pyrazole ring at N1 | Acyl group (e.g., -benzoyl) | Altered the electronic character of the pyrazole ring, resulting in loss of activity. | nih.gov |
| General | Electron-donating groups | Increase reactivity towards electrophiles. | chim.it |
| General | Electron-withdrawing groups | Increase reactivity towards nucleophiles. | chim.it |
Strategies for Further Functionalization at Peripheral Sites of the Pyrazole Diamine Scaffold
The functionalization of the pyrazole diamine scaffold is essential for creating diverse derivatives. Various synthetic strategies have been developed to introduce new chemical groups at specific positions on the pyrazole ring and its existing amino groups. nih.gov These methods often rely on modern catalytic processes.
Key functionalization strategies include:
C-H Functionalization : This modern approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering an efficient way to modify the pyrazole core. chim.it
Metal-Catalyzed Cross-Coupling : Reactions like the Suzuki coupling are widely used to attach aryl or other functionalized groups to the pyrazole ring, typically at positions 3 or 5. nih.gov These reactions often employ palladium or copper catalysts. nih.gov
N-Arylation : The nitrogen atoms of the pyrazole ring can be functionalized through arylation reactions. Depending on the specific pyrazole substrate and reaction conditions, catalysts based on palladium, copper, or nickel can be used to achieve this transformation. chim.itnih.gov
Nucleophilic Aromatic Substitution (NAS) : While the pyrazole ring is generally resistant to nucleophiles, introducing strong electron-withdrawing groups can activate it. More commonly, NAS reactions are used to functionalize fused pyrimidine (B1678525) rings in scaffolds like pyrazolo[1,5-a]pyrimidines, which are synthesized from aminopyrazoles. chim.itnih.gov This allows for the introduction of various amines and alkoxides. nih.gov
Electrophilic Substitution : The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, primarily at the C4 position. Reactions such as halogenation, nitration, and sulfonation can be performed here. globalresearchonline.net
Vilsmeier-Haack Reaction : This reaction is a powerful tool for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. The resulting pyrazole-4-carbaldehyde is a versatile intermediate for synthesizing more complex molecules. acs.orgnih.gov
The following table outlines common strategies for functionalizing the pyrazole scaffold.
| Strategy | Reagents/Catalysts | Target Site | Description | Reference |
| Suzuki Coupling | Pd catalysts, Boronic acids/esters | C3, C5 | Forms new C-C bonds to introduce aryl groups. | nih.gov |
| N-Arylation | Cu(I), Pd(dba)₂, Ni catalysts | N1 | Attaches aryl groups to the pyrazole ring nitrogen. | chim.itnih.gov |
| Nucleophilic Aromatic Substitution (NAS) | Strong nucleophiles (amines, alkoxides) | C5, C7 (on fused pyrimidine ring) | Substitutes leaving groups with nucleophiles on activated rings. | nih.gov |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), DMF | C4 | Introduces a formyl (-CHO) group. | acs.orgnih.gov |
| Electrooxidative Functionalization | Galvanostatic electrolysis | C-Cl, C-Br, C-I, C-S, N-N | Forms various new bonds through electrochemical methods. | researchgate.net |
Design and Synthesis of Hybrid Molecules Incorporating the Pyrazole Diamine Core
The this compound scaffold serves as a valuable building block in the design of hybrid molecules, where two or more distinct pharmacophoric units are combined into a single entity. This approach aims to create novel compounds with potentially synergistic or enhanced biological activities. nih.gov
The synthesis of these hybrids often begins with the functionalization of the pyrazole core, for instance, by creating a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction. acs.orgacs.org This aldehyde can then undergo condensation reactions, such as the Claisen-Schmidt or Knoevenagel condensations, with other heterocyclic ketones or activated methylene (B1212753) compounds to link the pyrazole core to another molecular scaffold. acs.orgacs.org
Examples of hybrid molecules designed from pyrazole cores include:
Pyrazole-Pyridazine Hybrids : These molecules combine the pyrazole and pyridazine (B1198779) rings, both of which are known pharmacophores. nih.gov
Benzimidazole-Pyrazole Hybrids : Synthesized by reacting pyrazole-based carbaldehydes with benzimidazolyl acetonitrile, these hybrids link two important heterocyclic systems. acs.org
Pyrazole-Pyrimidine/Pyrazoline Hybrids : These are constructed by linking a pyrazole-4-carbaldehyde to a trimethoxyacetophenone to form a chalcone, which is then cyclized with guanidine (B92328) or hydrazine (B178648) to form the final hybrid molecule. acs.org
Pyrazole-Naphthalene Hybrids : These molecules are designed by incorporating a naphthalene (B1677914) moiety into the pyrazole structure, often starting from materials like β-acetyl naphthalene. tandfonline.com
The design and synthesis of these complex molecules are multistep processes, as illustrated in the table below.
| Hybrid Molecule Type | Pyrazole Starting Material | Key Synthetic Steps | Reference |
| Benzimidazole-Pyrazole | Pyrazole-4-carbaldehydes | Vilsmeier-Haack reaction followed by Knoevenagel condensation. | acs.org |
| Pyrazole-Clubbed Pyrimidine | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction, Claisen-Schmidt condensation, then cyclization with guanidine hydrochloride. | acs.org |
| Pyrazole-Clubbed Pyrazoline | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction, Claisen-Schmidt condensation, then cyclization with hydrazine hydrate. | acs.org |
| Pyrazole-Pyridazine | Pyrazole and Pyridazine precursors | Combination of the two pharmacophores into a single molecular framework. | nih.gov |
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Hybrids | β-Acetyl naphthalene, Phenyl hydrazine | Formation of phenyl hydrazone, followed by further cyclizations to attach pyrazoline or isoxazoline (B3343090) rings. | tandfonline.com |
Investigation of Biological Activity Pathways and Molecular Interaction Mechanisms in Vitro and Mechanistic Focus
Research into Antimicrobial Mechanisms (In Vitro)
Specific in vitro studies on the antimicrobial mechanisms of 1-Propyl-1H-pyrazole-4,5-diamine are absent from the reviewed literature.
No reports detailing the in vitro antibacterial activity or the mechanism of action of this compound against any bacterial strains were identified. The broader family of pyrazole (B372694) derivatives has shown promise, with various studies reporting antibacterial effects from different scaffolds, such as pyrazole-based Schiff bases and fused pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.net However, this general activity of the pyrazole class cannot be specifically attributed to this compound without direct experimental evidence.
Antifungal Activity and Modes of Action
A comprehensive review of scientific literature did not yield specific studies on the antifungal activity or the mode of action of this compound. Although various pyrazole derivatives have been investigated and shown to possess antifungal properties, research pinpointing the efficacy and mechanisms of this compound against fungal pathogens is not currently published. nih.govekb.eg
Antitubercular Activity Investigations
There is no specific research available on the antitubercular activity of this compound. The broader class of pyrazole derivatives, including some diaminopyrazole compounds, has been a subject of interest in the search for new antitubercular agents, with some derivatives showing activity against Mycobacterium tuberculosis. globalresearchonline.netchemmethod.comnih.gov However, studies specifically evaluating this compound have not been identified.
Anti-inflammatory Mechanism Research (In Vitro/Preclinical)
Detailed in vitro or preclinical research on the anti-inflammatory mechanisms of this compound is not available in the reviewed scientific literature. Many pyrazole-containing compounds are known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenases (COX). nih.govmdpi.com Despite this, specific data regarding the anti-inflammatory profile and mechanistic pathways of this compound remains uninvestigated.
Antioxidant Property Studies
No dedicated studies on the antioxidant properties of this compound were found in the scientific literature. While various pyrazole derivatives have been synthesized and evaluated for their potential to act as antioxidants, specific experimental data, such as radical scavenging activity or inhibition of oxidative stress markers for this compound, is not publicly available. japsonline.comresearchgate.netnih.gov
Receptor Binding and Molecular Target Identification
Information regarding the receptor binding profile and specific molecular targets of this compound is not present in the available literature. While studies on other pyrazole derivatives have identified binding to various receptors, such as dopamine (B1211576) receptors, and inhibition of enzymes like kinases, no such molecular target identification has been published for this compound. mdpi.comnih.gov
Advanced Applications of 1 Propyl 1h Pyrazole 4,5 Diamine in Chemical Research
Development as Scaffolds for Functional Materials
The rigid, planar N-heterocyclic system of the pyrazole (B372694) ring is a privileged scaffold in the design of functional materials. mdpi.com Molecules derived from aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have garnered considerable attention in materials science due to their unique electronic and photophysical properties. mdpi.com The inherent characteristics of the pyrazole nucleus, combined with the potential for extensive substitution, allow for the fine-tuning of the material's properties.
The diamino substitution pattern of 1-Propyl-1H-pyrazole-4,5-diamine is particularly advantageous, providing two reactive sites for constructing more elaborate fused heterocyclic systems. These systems, often possessing extended π-conjugation, are fundamental to creating novel functional materials. The stability and structural diversity offered by the pyrazole core make it an ideal starting point for developing materials with tailored electronic and optical characteristics. mdpi.com
Derivatives of aminopyrazoles are prominent in the development of fluorescent materials and probes. The fusion of the pyrazole ring with other heterocycles, such as pyrimidine (B1678525), leads to compounds like pyrazolo[1,5-a]pyrimidines, which are noted for their significant fluorescence. mdpi.comresearchgate.net These molecules can act as emergent fluorophores, with their photophysical properties being highly dependent on the substitution pattern on the pyrazole ring. mdpi.commdpi.com
Research has shown that the introduction of different electron-donating or electron-accepting groups onto the pyrazole-derived scaffold can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net This tuning of ICT is crucial for designing fluorescent probes. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives exhibit large Stokes shifts and strong fluorescence intensity, with quantum yields reaching up to 44%, making them suitable for detecting biologically or environmentally important species. researchgate.net The design of such probes often involves a multi-step synthesis where the aminopyrazole acts as a key intermediate, highlighting the compound's role in creating sophisticated sensory materials. researchgate.net
| Research Finding | Compound Class | Significance | Source |
| Substitution on the pyrazole ring influences photophysical properties. | Pyrazolo[3,4-b]pyridines | Enables tuning of fluorescence for specific applications. | mdpi.com |
| Hybrid systems based on pyrazolo[1,5-a]pyrimidines can serve as fluorescent probes. | Pyrazolo[1,5-a]pyrimidines | Potential for detecting relevant biological or environmental species. | researchgate.net |
| High fluorescence quantum yields (up to 44%) observed in certain derivatives. | p-methoxyphenyl substituted pyrazolo[1,5-a]pyrimidine | Demonstrates strong fluorescence intensity due to enhanced ICT. | researchgate.net |
Utilization as Intermediates in Complex Organic Synthesis
This compound and related aminopyrazoles are highly valued as intermediates in complex organic synthesis. researchgate.net They are considered versatile building blocks for constructing a wide array of pharmaceutical agents and other high-value chemicals. researchgate.net The presence of multiple reaction sites—the two amino groups and the nitrogen atoms within the pyrazole ring—allows for regioselective functionalization to produce diverse molecular architectures.
A key synthetic application is the construction of fused heterocyclic systems. For example, the condensation of 4,5-diaminopyrazoles with various reagents can yield pyrazolo[4,3-d]pyrimidines and other polycyclic structures. mdpi.com Furthermore, the amino groups can undergo reactions such as N-alkylation and N-arylation, further expanding the synthetic possibilities. sci-hub.st Modern synthetic methods, including microwave-assisted synthesis, have been employed to efficiently produce derivatives like 5-alkylamino-pyrazole-4-carbaldehydes from pyrazole precursors, demonstrating the compound's utility in creating novel chemical entities with high yields and short reaction times. researchgate.net
Role in Agrochemical Compound Research
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry. globalresearchonline.netekb.eg Pyrazole derivatives have been successfully developed into a range of commercial products, including herbicides, fungicides, and insecticides. globalresearchonline.netekb.eg Aminopyrazoles, specifically, are regarded as building blocks of significant interest for the discovery and development of new agrochemicals. researchgate.net
The biological activity of these compounds is attributed to the unique chemical properties of the pyrazole ring, which can interact with various biological targets in pests and weeds. The ability to easily synthesize a large library of derivatives from a common pyrazole intermediate allows researchers to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and favorable environmental profiles. While specific research on this compound in this context is not broadly published, its classification as an aminopyrazole makes it a relevant and potential precursor for novel agrochemical agents. researchgate.netglobalresearchonline.netekb.eg
Application in Dyes and Pigments Chemistry
Pyrazole derivatives are foundational in the synthesis of a variety of dyes and pigments. globalresearchonline.net The specific subclass of 4,5-diaminopyrazoles has found direct application as precursors in oxidative hair dyes. google.comcir-safety.org In this application, the diaminopyrazole acts as a dye precursor (or "primary intermediate") that, upon oxidation, reacts with a coupler molecule to form the final colorant directly on the hair fiber. cir-safety.org
Q & A
Q. What are the key synthetic strategies for preparing 1-propyl-1H-pyrazole-4,5-diamine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution and nitro group reduction. For example, starting from 3,5-dibromo-4-nitro-1H-pyrazole, alkylation with iodopropane in the presence of NaH in DMF introduces the propyl group . Subsequent reduction of the nitro group to an amine (e.g., using hydrogenation or catalytic methods) yields the diamine. Optimization involves controlling reaction time, temperature, and stoichiometry to minimize byproducts (e.g., over-alkylation). Characterization via -NMR and LC-MS is critical to confirm purity and structure.
Q. How can sulfate salts of this compound be purified, and what analytical techniques validate their stability?
Sulfate salt formation improves crystallinity and stability. Purification is achieved via recrystallization from ethanol-water mixtures . Analytical techniques include:
- X-ray diffraction (XRD) to confirm crystal structure.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- HPLC with UV detection to monitor hydrolytic degradation under accelerated conditions (e.g., pH 1–13 buffers at 40°C).
Q. What spectroscopic methods are most effective for characterizing this compound derivatives?
- - and -NMR : Identify substituent positions and confirm alkylation (e.g., propyl group integration at δ ~1.0–1.5 ppm) .
- IR Spectroscopy : Detect NH stretching vibrations (~3300–3500 cm) and confirm sulfate salt formation (broad S-O stretches at ~1100 cm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How does the propyl substituent influence the compound’s reactivity in heterocyclic condensation reactions?
The propyl group enhances steric bulk, affecting regioselectivity in reactions like cyclocondensation with carbonyl compounds. For example, in forming pyrazolo[3,4-d]pyrimidines, the propyl group may direct electrophilic attack to the less hindered C4/C5 amines . Computational studies (DFT) can model steric and electronic effects, while kinetic experiments under varying temperatures (25–80°C) quantify activation barriers.
Q. What methodologies are used to evaluate the biological activity of this compound derivatives, and how are contradictions in data resolved?
- In vitro assays : Screen for antimicrobial or anticancer activity using MTT assays (e.g., IC determination against HepG2 cells) .
- Targeted studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to HCV NS5B polymerase .
- Data contradictions : Replicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤1%) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
Q. How can computational tools predict ADME properties of this compound analogs?
- Pharmacokinetic modeling : SwissADME or ADMETLab 2.0 predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Metabolic stability : Microsomal incubation (human liver microsomes) coupled with LC-MS/MS quantifies metabolite formation rates.
- Dose optimization : Physiologically based pharmacokinetic (PBPK) models simulate plasma concentration-time profiles.
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Use small-molecule co-formers (e.g., succinic acid) to improve lattice packing .
- Cryo-cooling : Stabilize crystals at 100 K with liquid nitrogen.
- Software refinement : SHELXL refines disordered propyl chains using restraints (DFIX, ISOR) and validates via R-factor convergence (<5%) .
Q. How do structural modifications at the pyrazole core impact solubility and bioavailability?
- Salt formation : Sulfate salts enhance aqueous solubility (e.g., 15 mg/mL in PBS pH 7.4 vs. 2 mg/mL for free base) .
- Prodrug design : Introduce ester groups (e.g., acetylated amines) to improve membrane permeability, with hydrolysis monitored in plasma .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
